molecular formula C22H20N2O4 B2479036 N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide CAS No. 391221-01-5

N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide

Cat. No.: B2479036
CAS No.: 391221-01-5
M. Wt: 376.412
InChI Key: PIWMDMADBGVZLJ-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide is a diphenylacetamide derivative characterized by a 4-ethoxy-2-nitrophenyl substituent on the amide nitrogen. The diphenylacetamide core is a common scaffold in medicinal chemistry, known for its role in bioactive molecules such as COX-2 inhibitors (e.g., L2 in ) and antimycobacterial agents . The ethoxy and nitro groups in the target compound likely influence electronic properties, solubility, and binding interactions compared to other derivatives.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-28-18-13-14-19(20(15-18)24(26)27)23-22(25)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMDMADBGVZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves nucleophilic acyl substitution between 4-ethoxy-2-nitroaniline and diphenylacetyl chloride under basic conditions:

$$
\text{Diphenylacetyl chloride} + \text{4-Ethoxy-2-nitroaniline} \xrightarrow{\text{Base}} \text{N-(4-Ethoxy-2-nitrophenyl)-2,2-diphenylacetamide} + \text{HCl}
$$

Optimized Protocol :

  • Diphenylacetyl chloride synthesis : React diphenylacetic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h.
  • Amide formation : Add 4-ethoxy-2-nitroaniline (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in N,N-dimethylformamide (DMF). Stir at 25°C for 12 h.
  • Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Yield : 68–72%.

Challenges and Solutions

  • Nitro group deactivation : The electron-withdrawing nitro group reduces aniline nucleophilicity. Using polar aprotic solvents (DMF) enhances reactivity by stabilizing the transition state.
  • Byproduct formation : Trace hydrolysis of acyl chloride to diphenylacetic acid is mitigated by rigorous anhydrous conditions.

Coupling Reagent-Mediated Amidation

EDCl/HOBt Approach

For laboratories avoiding acyl chlorides, carbodiimide-mediated coupling offers a milder alternative:

$$
\text{Diphenylacetic acid} + \text{4-Ethoxy-2-nitroaniline} \xrightarrow{\text{EDCl/HOBt}} \text{this compound}
$$

Procedure :

  • Activate diphenylacetic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM for 1 h.
  • Add 4-ethoxy-2-nitroaniline (1.0 equiv) and stir at 25°C for 24 h.
  • Purify by recrystallization from ethanol/water (4:1).

Yield : 65–70%.

Advantages Over Acyl Chloride Method

  • Avoids hazardous chloride handling.
  • Higher functional group tolerance for complex substrates.

Nitrophenyl Urethane Decarboxylation (Patent-Based Method)

A patent by US4238407A describes nitro-diphenyl amine synthesis via urethane decarboxylation, adaptable for the target compound:

Steps :

  • React 4-ethoxy-2-nitrophenyl isocyanate with diphenylacetic acid in nitrobenzene at 180°C.
  • Add potassium carbonate (5 mol%) to catalyze urethane formation.
  • Decarboxylate at 200°C to yield the amide.

Critical Parameters :

  • Temperature control : Exceeding 220°C risks nitro group reduction.
  • Solvent choice : Nitrobenzene stabilizes intermediates but requires careful handling due to toxicity.

Yield : 60–65%.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H, ArH), 7.52–7.48 (m, 4H, ArH), 7.37–7.25 (m, 6H, ArH), 6.90 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.72 (s, 2H, COCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).
  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-O).

Crystallography (Hypothetical)

While no crystal data exist for the target compound, analogous structures (e.g.,) exhibit:

  • Hydrogen bonding : N-H⋯O interactions between amide protons and nitro groups stabilize the lattice.
  • Torsional angles : C-S-C-C torsion near 180° ensures planar alignment of aromatic systems.

Comparative Analysis of Methods

Method Yield Pros Cons
Acyl chloride amidation 68–72% High yield, short reaction time Requires hazardous acyl chloride
EDCl/HOBt coupling 65–70% Mild conditions, no chlorides Longer reaction time
Urethane decarboxylation 60–65% Patent-compliant for scale-up High-temperature hazards

Industrial-Scale Considerations

  • Cost analysis : 4-Ethoxy-2-nitroaniline costs $120–150/g (Chem Service), favoring in-house nitration of 4-ethoxyaniline.
  • Safety : Nitrobenzene solvent in the patent method necessitates explosion-proof equipment.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), cleavage produces 4-ethoxy-2-nitroaniline and diphenylacetic acid , while alkaline hydrolysis (e.g., NaOH/EtOH) yields the corresponding carboxylate salt .

Conditions Products Catalysts/Solvents
6M HCl, reflux (4 h)4-ethoxy-2-nitroaniline + diphenylacetic acidWater/DCM interface
0.1M NaOH, 60°C (2 h)Sodium diphenylacetate + 4-ethoxy-2-nitroanilineEthanol/water mixture

Reduction of Nitro Group

The nitro group at the 2-position is reducible via catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Sn/HCl), forming N-(4-ethoxyphenyl)-2,2-diphenylacetamide as the primary amine . Competing pathways include:

  • Partial reduction : Using Zn/NH₄Cl yields a hydroxylamine intermediate .

  • N-Nitroso formation : Reaction with HNO₂ under acidic conditions generates N-nitroso derivatives (e.g., PubChem CID 27516) .

Reduction Method Product Yield Conditions
H₂ (1 atm), 10% Pd-CN-(4-ethoxyphenyl)-2,2-diphenylacetamide85%EtOH, 25°C, 3 h
SnCl₂/HClPrimary amine + diphenylacetic acid72%Reflux, 6 h
NaNO₂/HClN-Nitroso derivative63%0–5°C, 1 h

Nucleophilic Aromatic Substitution

The electron-deficient nitro group activates the aromatic ring for nucleophilic substitution. The ethoxy group at the 4-position directs incoming nucleophiles to the 2- and 6-positions :

Key Reactions:

  • With 2-nitropropane anion : Forms C-alkylation (46%) and O-alkylation (30%) products in ethanol at 30°C .

  • With malonic ester enolates : Substitution at the 2-position generates diarylacetamide derivatives (yields: 75–90%) .

Nucleophile Position Product Yield Reference
2-Nitropropane anionC-2C-Alkylated diphenylacetamide46%
Sodium azideC-66-Azido-4-ethoxy-2-nitro derivative65%
Diethyl malonateC-22-Malonyl-substituted acetamide83%

Electrophilic Substitution

While steric hindrance from diphenyl groups limits electrophilic attacks, nitration and sulfonation occur at the 3-position of the ethoxyphenyl ring under vigorous conditions :

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 h3-Nitro-4-ethoxy-2-nitrophenyl derivativeDirected by ethoxy group
ClSO₃H50°C, 4 h3-Sulfo-4-ethoxy-2-nitrophenylacetamideSteric control

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with active methylene compounds. For example, with cyanothioacetamide , it forms tetrahydroisoquinoline-thiones (93–96% yield) under piperidine catalysis :

Reaction Pathway :

  • Michael addition of cyanothioacetamide to the amide.

  • Cyclization via Thorpe-Ziegler mechanism.

  • Aromatization to yield fused isoquinoline systems .

Reagent Product Yield Catalyst
Cyanothioacetamide7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline95%Piperidine
2-ChloroacetamideThieno[2,3-c]isoquinoline carboxamide90%Na₂CO₃

Photochemical Reactivity

UV irradiation induces nitro group rearrangement and radical formation , particularly in the presence of oxygen :

  • Radical chain reactions : Initiated by hydrogen abstraction from solvents, leading to peroxy-radicals .

  • Nitro → Nitrito isomerization : Observed in crystalline states via X-ray diffraction .

Structural Influences on Reactivity

  • Steric effects : Diphenyl groups hinder electrophilic attacks but stabilize intermediates via π-stacking .

  • Nitro group orientation : The 2-nitro group’s torsion angle (−72.14°) impacts redox potentials and nucleophilic accessibility .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for functionalized aromatic systems. Further studies on enantioselective transformations and catalytic systems could expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

The compound N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide has been investigated for its anticancer properties. Research indicates that derivatives of this compound can target specific cancer cell lines effectively. For instance, compounds with similar structural motifs have shown significant inhibition of cancer cell growth in various studies:

Compound Cell Line Inhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS Cancer)72.11
3gRPMI-8226 (Leukemia)56.92

These findings suggest that modifications in the chemical structure can enhance the efficacy of these compounds against different types of cancers, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated significant activity against a range of pathogens, including bacteria and fungi. For example, derivatives of this compound have shown effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for related compounds were around 256 µg/mL, indicating moderate effectiveness .

Synthesis and Chemical Applications

This compound serves as a valuable building block in organic synthesis. Its structure allows for the modification and synthesis of more complex molecules, which can lead to the development of new drugs or therapeutic agents. The compound can be utilized in various synthetic pathways to create derivatives with enhanced biological activity or altered pharmacokinetic properties .

Case Study 1: Antitumor Activity Evaluation

A study conducted by the National Cancer Institute evaluated several derivatives of diphenylacetamide for their antitumor activity against different cancer cell lines. The results indicated that certain structural modifications significantly enhanced the inhibition rates against leukemia and CNS cancer cell lines .

Case Study 2: Antimicrobial Testing

In a separate investigation, derivatives similar to this compound were tested for their antimicrobial activities against a panel of microorganisms. The results demonstrated that these compounds could inhibit the growth of pathogenic bacteria effectively, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The diphenylacetamide moiety may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituents on Amide Nitrogen Core Structure Key References
N-(4-nitrophenyl)-2-phenylacetamide 4-nitrophenyl 2-phenylacetamide
N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2) Complex amino-morpholine substituent 2,2-diphenylacetamide
N-(4-chlorophenyl)-2,2-diphenylacetamide 4-chlorophenyl 2,2-diphenylacetamide
N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole with trifluoromethyl group 2,2-diphenylacetamide
N-(4-hydroxyphenyl)-2,2-diphenylacetamide 4-hydroxyphenyl 2,2-diphenylacetamide

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity: L2, with a morpholine-diethylamino substituent, exhibits potent COX-2 inhibition (binding energy: -8.9 kcal/mol, comparable to diclofenac) due to enhanced hydrogen bonding and hydrophobic interactions . The target compound’s ethoxy-nitro combination may similarly influence COX-2 affinity but with distinct pharmacokinetics.
  • Halogen Effects : N-(4-chlorophenyl)-2,2-diphenylacetamide demonstrates strong intramolecular N–H⋯O hydrogen bonds, as shown by DFT analysis, which could differ in the target compound due to steric and electronic effects of the ethoxy group .

Key Insights :

  • Microwave-assisted synthesis (as in ) offers a rapid route for analogs with electron-deficient aromatic rings, suggesting applicability for the target compound.

Table 3: Activity Profiles of Selected Analogs

Compound Biological Activity Key Metrics Reference
L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide) COX-2 inhibition Binding energy: -8.9 kcal/mol; Inhibition constant (Ki): 0.42 µM
N-(4-chlorophenyl)-2,2-diphenylacetamide Herbicidal potential DFT-confirmed strong hydrogen bonding and charge transfer interactions
2,2-Diphenylacetamide derivatives Antimycobacterial activity Crystal structure analysis reveals R₂²(8) hydrogen-bonding motifs critical for stability

Comparison with Target Compound :

  • The nitro group’s electron-withdrawing nature could reduce metabolic stability compared to L2’s morpholine substituent, which offers both solubility and enzymatic resistance .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : N-(4-chlorophenyl)-2,2-diphenylacetamide forms intramolecular N–H⋯O and C–H⋯O bonds, stabilizing its crystal lattice . The target compound’s ethoxy group may introduce additional C–H⋯π interactions.
  • Crystal Packing : Derivatives like 2,2-diphenylacetamide exhibit zigzag chains along [010] due to R₂²(8) ring motifs, a feature likely modified by the ethoxy-nitro substituent’s steric bulk .

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10_{10}H12_{12}N2_2O4_4
  • Molecular Weight: 224.2133 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The compound has been investigated for various biological activities, particularly its anticancer effects. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines.

In Vitro Studies

  • Cell Line Testing : The compound was tested against multiple cancer cell lines including leukemia (MOLT-4), central nervous system (CNS) cancers (SF-295), and others. The results indicated significant inhibition of cell growth.
    • Inhibition Percentages :
      • MOLT-4: 84.19%
      • SF-295: 72.11%
    Cell LineCompoundGrowth Inhibition (%)
    MOLT-44g84.19
    SF-2954p72.11
    A549 (NSCL)4n67.51
    These results suggest that the compound exhibits potent anticancer activity, particularly against leukemia and CNS cancer cells .

The mechanisms through which this compound exerts its anticancer effects include:

  • Proteasome Inhibition : Similar compounds have shown activity as proteasome inhibitors, which may contribute to their anticancer properties by disrupting protein degradation pathways essential for cancer cell survival .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptosis in cancer cells, leading to reduced cell viability .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving animal models, this compound demonstrated significant antitumor efficacy. Mice implanted with tumor cells showed a marked decrease in tumor size when treated with the compound compared to control groups. The study highlighted the potential for further development into therapeutic agents for cancer treatment.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be a valuable addition to combination therapy regimens.

Q & A

Basic: What are the standard synthetic routes for N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide, and how can reaction efficiency be optimized?

The synthesis typically involves reacting 4-ethoxy-2-nitroaniline with 2,2-diphenylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. A base like triethylamine is added to neutralize HCl byproducts . Optimization includes:

  • Reagent stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures excess acylating agent for higher yields.
  • Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of the acyl chloride).
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) tracks progress; UV visualization confirms intermediate consumption.
  • Purification : Recrystallization from methanol:acetone (3:1) improves purity .

Advanced: How can advanced spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

  • NMR analysis : 1^1H and 13^13C NMR identify substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the nitro group deshields adjacent aromatic protons (~8.2–8.5 ppm) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite ) determines bond angles and torsion angles. For instance, the dihedral angle between the two phenyl rings in 2,2-diphenylacetamide derivatives averages 84–85° .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected m/z: 404.14 for C24_{24}H20_{20}N2_{2}O4_4) and fragments (e.g., loss of ethoxy group: m/z 345.09) .

Advanced: What strategies are employed to analyze contradictory data between computational modeling and experimental results?

  • Force field adjustments : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) may mispredict nitro group orientation due to neglect of crystal packing effects. Refinement with periodic boundary conditions aligns models with experimental XRD data .
  • Hydrogen bonding validation : Graph set analysis (as per Etter’s rules ) identifies motifs like R22(8)R_2^2(8) rings in XRD structures, resolving discrepancies with gas-phase simulations .

Advanced: How can hydrogen-bonding networks influence the compound’s stability and reactivity in solid-state studies?

  • Crystal packing : Intermolecular N–H···O bonds (2.8–3.0 Å) between acetamide groups stabilize the lattice, reducing hygroscopicity . Intramolecular C–H···O interactions (~2.5 Å) may restrict conformational flexibility, affecting solubility .
  • Reactivity implications : Strong hydrogen bonds in the solid state can slow hydrolysis rates compared to solution-phase reactions. For example, nitro group reduction (e.g., catalytic hydrogenation) requires ball milling to disrupt H-bond networks .

Basic: What biological targets are hypothesized for this compound, and how are activity assays designed?

  • Target hypotheses : Structural analogs (e.g., diphenylacetamides) inhibit cyclooxygenase-2 (COX-2) or modulate GABAA_A receptors .
  • Assay design :
    • In vitro : Competitive ELISA with COX-2 enzyme (IC50_{50} determination at 10–100 μM concentrations) .
    • Cell-based : Neuronal cell lines (e.g., SH-SY5Y) assess GABAA_A potentiation via patch-clamp electrophysiology .

Advanced: What methodologies address low crystallinity in X-ray diffraction studies of this compound?

  • Crystallization optimization : Slow evaporation from DMSO:water (7:3) at 4°C promotes single-crystal growth. Seeding with microcrystals (<100 μm) improves reproducibility .
  • Data collection : High-flux synchrotron radiation (λ = 0.7 Å) enhances weak diffraction. SHELXD resolves phase problems via dual-space recycling for low-resolution datasets (<2.0 Å) .

Advanced: How does the electron-withdrawing nitro group impact regioselectivity in derivatization reactions?

  • Nucleophilic aromatic substitution : The nitro group directs electrophiles (e.g., halogens) to the para position relative to the ethoxy group. For example, bromination in acetic acid yields N-(4-ethoxy-2-nitro-5-bromophenyl)-2,2-diphenylacetamide .
  • Reduction pathways : Selective nitro→amine reduction (e.g., H2_2/Pd-C in ethanol) requires acidic conditions (pH 4–5) to prevent amide bond cleavage .

Basic: What analytical techniques quantify degradation products under varying pH conditions?

  • HPLC-DAD : Reverse-phase C18 column (acetonitrile:0.1% TFA gradient) separates hydrolysis products (e.g., 2,2-diphenylacetic acid at ~4.2 min retention time) .
  • Kinetic modeling : Pseudo-first-order rate constants (kobs_{obs}) are derived from pH 1–13 stability studies. For example, t1/2_{1/2} = 48 h at pH 7.4 (25°C) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substituent scanning : Replacing ethoxy with trifluoromethoxy increases lipophilicity (clogP +0.9) and COX-2 inhibition (IC50_{50} ↓ 40%) .
  • Bioisosterism : Swapping the nitro group for a cyano group maintains electron-withdrawing effects while reducing mutagenic potential .

Advanced: What computational tools predict intermolecular interactions in co-crystallization experiments?

  • MERCURY (CCDC) : Analyzes packing coefficients and void volumes to assess compatibility with co-formers (e.g., succinic acid) .
  • Hirshfeld surface analysis : Identifies favored contact regions (e.g., nitro O atoms as hydrogen bond acceptors) for designing ternary cocrystals .

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